Molecular Weight and Lipophilicity (LogP) Differentiation from Structural Isomer Hydroxypivaldehyde
Despite being a structural isomer with an identical molecular formula (C5H10O2), 2-(hydroxymethyl)butanal exhibits a distinct computed lipophilicity (XLogP3-AA) compared to hydroxypivaldehyde [1]. The PubChem-computed XLogP3-AA for 2-(hydroxymethyl)butanal is -0.1 [1], whereas the same computed property for hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal) is 0.3 [2]. This difference, which arises from the linear vs. branched carbon skeleton, is critical for predicting differential solubility, extraction efficiency, and chromatographic retention times during purification.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | Hydroxypivaldehyde: XLogP3-AA = 0.3 |
| Quantified Difference | Difference of 0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) under standard conditions |
Why This Matters
A 0.4 log unit difference in XLogP can translate to a ~2.5-fold difference in partition coefficient, significantly altering solvent extraction workflows and purification process economics.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14512532, 2-(Hydroxymethyl)butanal. Retrieved May 5, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 78957, Hydroxypivaldehyde. Retrieved May 5, 2026. View Source
